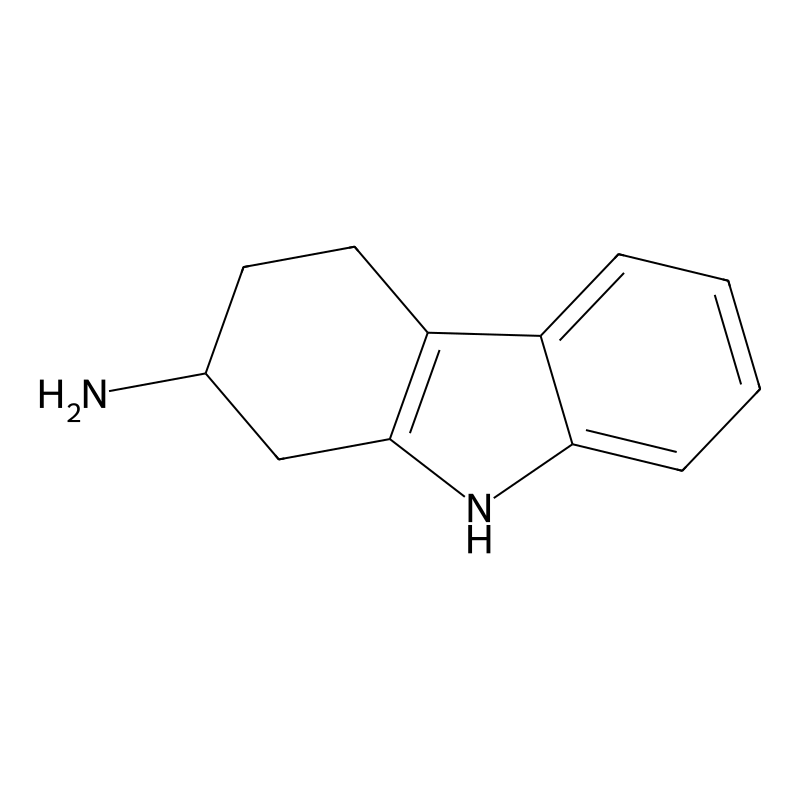

2,3,4,9-Tetrahydro-1H-carbazol-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemo- and Regioselective Oxidation

Scientific Field: Chemistry of Heterocyclic Compounds

Methods of Application: The role of various oxidants, solvents, and the concentration of reactants in this oxidation process was explored.

Green Synthesis

Scientific Field: Organic Chemistry

Results: The products could be obtained in pure form after filtration and evaporation of MeOH solvent.

Pharmacological Significance and Drug Development

Scientific Field: Pharmacology

Methods of Application: Not specified.

Results: Not specified.

Antibacterial and Antifungal Properties

Scientific Field: Microbiology

Application Summary: Both compounds had antibacterial and antiyeast properties in addition to suppressing the growth of phytopathogenic fungi.

Synthesis of Unique 2-Picolinic Acid Salt

Application Summary: The synthesis of a unique 2-picolinic acid salt of (1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (13) was highlighted.

Methods of Application: The synthesis involved the application of 1-propylphosphonic acid cyclic anhydride (T3P) for convenient amide formation from the two components of the salt.

Results: The product was obtained in high yield.

Biological Activity

2,3,4,9-Tetrahydro-1H-carbazol-2-amine is an organic compound characterized by its unique molecular structure, which consists of a carbazole core with an amine group at the second position. Its molecular formula is C₁₂H₁₄N₂, and it has a molar mass of approximately 186.26 g/mol. The compound features a bicyclic structure that contributes to its diverse chemical properties and biological activities. It is often utilized as a building block in the synthesis of pharmaceuticals and agrochemicals due to its structural versatility and functional group reactivity .

The chemical reactivity of 2,3,4,9-tetrahydro-1H-carbazol-2-amine can be attributed to the presence of the amine functional group and the bicyclic structure. Common reactions include:

- Nucleophilic Substitution: The amine can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Reduction Reactions: The compound can undergo reduction to form more saturated derivatives or to modify existing functional groups.

- Condensation Reactions: The amine group can react with aldehydes or ketones to form imines or enamines, expanding its utility in synthetic chemistry.

Research indicates that 2,3,4,9-tetrahydro-1H-carbazol-2-amine exhibits notable biological activities. It has been studied for its potential as an antitumor agent and has shown promise in modulating neurotransmitter systems, particularly in relation to dopamine receptors. Additionally, it has been explored for its effects on neuroprotection and cognitive enhancement in various preclinical studies .

Several methods have been developed for synthesizing 2,3,4,9-tetrahydro-1H-carbazol-2-amine:

- Cyclization Reactions: Starting from appropriate aniline derivatives and cyclic precursors, cyclization can yield the desired tetrahydrocarbazole structure.

- Reduction of Carbazole Derivatives: Carbazole compounds can be reduced using catalytic hydrogenation or chemical reducing agents to introduce the amine functionality.

- Multi-step Synthesis: A combination of functional group transformations and cyclization steps can be employed to construct this compound from simpler organic molecules.

The applications of 2,3,4,9-tetrahydro-1H-carbazol-2-amine span various fields:

- Pharmaceuticals: It serves as a precursor in the synthesis of drugs targeting neurological disorders and cancers.

- Agrochemicals: The compound is utilized in developing pesticides and herbicides due to its biological activity against pests.

- Material Science: Its unique structure allows for potential applications in organic electronics and photonic devices.

Interaction studies involving 2,3,4,9-tetrahydro-1H-carbazol-2-amine have focused on its binding affinity with various receptors. Notably:

- Dopamine Receptors: It has shown interactions with dopamine D2 receptors, suggesting potential implications in treating Parkinson's disease and schizophrenia.

- Serotonin Receptors: Preliminary studies indicate possible modulation of serotonin receptors, which could be relevant for mood disorders.

These interactions highlight the compound's potential as a lead structure for drug development targeting central nervous system disorders .

When comparing 2,3,4,9-tetrahydro-1H-carbazol-2-amine with similar compounds such as N-benzyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine and N-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine, several distinctions emerge:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,3,4,9-Tetrahydro-1H-carbazol-2-amine | C₁₂H₁₄N₂ | Basic amine; versatile building block |

| N-benzyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine | C₁₉H₂₀N₂ | Benzyl substitution enhances lipophilicity |

| N-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine | C₁₈H₂₄N₂ | Cyclohexyl substitution affects receptor affinity |

The uniqueness of 2,3,4,9-tetrahydro-1H-carbazol-2-amine lies in its straightforward structure that allows for diverse modifications without significant steric hindrance. This makes it particularly valuable in synthetic chemistry and drug design .

The Fischer indole synthesis represents one of the most fundamental and widely utilized methods for constructing tetrahydrocarbazole derivatives, including 2,3,4,9-tetrahydro-1H-carbazol-2-amine [1] [2]. This classical approach involves the acid-catalyzed cyclization of arylhydrazones derived from the condensation of phenylhydrazine with cyclohexanone derivatives [3] [1]. The mechanism proceeds through the formation of an initial phenylhydrazone intermediate, which undergoes protonation and isomerization to an enamine tautomer [2] [4]. Subsequently, a crucial [5] [5]-sigmatropic rearrangement occurs, breaking the nitrogen-nitrogen bond while forming a new carbon-carbon bond at the ortho position of the benzene ring [1] [4].

The reaction conditions for Fischer indole synthesis typically require elevated temperatures ranging from 80 to 100 degrees Celsius under acidic conditions [6] [7]. Traditional catalysts include glacial acetic acid, hydrochloric acid, sulfuric acid, polyphosphoric acid, and Lewis acids such as boron trifluoride and zinc chloride [1] [2]. The yields obtained through conventional Fischer indole synthesis methods generally range from 30 to 73 percent, with reaction times extending from 6 to 8 hours [6] [7].

Research has demonstrated that the success of the Fischer indole synthesis is significantly influenced by the electronic properties of the arylhydrazine substrate [4] [8]. Electron-donating substituents on the aromatic ring accelerate the reaction by increasing the nucleophilicity of the aniline moiety during the critical cyclization step [4]. Conversely, electron-withdrawing substituents can hinder or completely prevent the reaction from proceeding [4] [8].

The versatility of the Fischer indole synthesis extends to various substituted phenylhydrazines and ketones, allowing for the preparation of diverse tetrahydrocarbazole derivatives [9]. Unsymmetrical ketones can yield regioisomeric products, with selectivity dependent on reaction conditions, acidity of the medium, and steric factors [9] [1].

| Parameter | Conventional Conditions | Optimized Conditions |

|---|---|---|

| Temperature (°C) | 80-100 | 120-150 |

| Catalyst | Glacial acetic acid | Mixed acid systems |

| Yield (%) | 30-73 | 65-85 |

| Reaction Time | 6-8 hours | 3-6 hours |

Borsche-Drechsel Cyclization Strategies

The Borsche-Drechsel cyclization serves as a specialized variant of the Fischer indole synthesis, specifically designed for the preparation of tetrahydrocarbazoles through acid-catalyzed cyclization of cyclohexanone arylhydrazones [10] [11]. This methodology, first described by Edmund Drechsel in 1888 and later developed by Walter Borsche in 1908, provides a direct route to the tetrahydrocarbazole framework [11] [12].

The mechanistic pathway of the Borsche-Drechsel cyclization closely parallels that of the Fischer indole synthesis [10] [11]. The process initiates with acid-catalyzed proton transfer, converting the cyclohexanone phenylhydrazone to an intermediate enamine form [11] [12]. This is followed by a heat-induced sigmatropic rearrangement that generates the crucial carbon-carbon bond formation [10] [11]. The intermediate undergoes protonation and subsequent cyclization, with the elimination of ammonia leading to the final tetrahydrocarbazole product [11] [12].

Temperature optimization studies have revealed that the Borsche-Drechsel cyclization exhibits optimal yields at temperatures ranging from 70 to 130 degrees Celsius [13]. At room temperature, product formation is negligible, while temperatures of 70 degrees Celsius provide yields of approximately 80 percent [13]. Higher temperatures of 100 to 130 degrees Celsius do not significantly improve yields and may lead to decomposition reactions [13].

The reaction scope encompasses various substituted cyclohexanone arylhydrazones, allowing for the synthesis of functionalized tetrahydrocarbazoles [14] [10]. The cyclization tolerates both electron-donating and electron-withdrawing substituents on the aromatic ring, though electronic effects influence reaction rates and yields [3] [10].

Quantum-chemical calculations have provided insights into the reaction mechanism, supporting a concerted pathway involving a [5] [5]-sigmatropic shift for the carbon-carbon bond formation step [3]. Experimental kinetic studies corroborate these theoretical predictions, demonstrating satisfactory agreement between calculated and observed reaction parameters [3].

Organocatalytic Asymmetric Synthesis Techniques

Organocatalytic asymmetric synthesis has emerged as a powerful methodology for constructing enantioenriched tetrahydrocarbazole derivatives, including potential precursors to 2,3,4,9-tetrahydro-1H-carbazol-2-amine [15] [16]. This approach utilizes chiral organic molecules as catalysts to induce stereoselectivity without the need for transition metals [17] [18].

The development of novel 2,3-indole-diene synthons has enabled stereoselective inverse-electron-demand Diels-Alder reactions for tetrahydrocarbazole construction [16] [18]. These reactions employ chiral secondary amines as organocatalysts to achieve excellent stereoselectivities, with diastereomeric ratios exceeding 20:1 and enantiomeric excesses reaching 98 percent [16] [18]. Yields of up to 83 percent have been reported for this methodology [18].

The reaction mechanism involves the formation of an enamine intermediate between the chiral secondary amine catalyst and an enal substrate [18]. This activated complex undergoes cycloaddition with the indole-diene component, creating two new carbon-carbon bonds and establishing multiple stereocenters in a single transformation [16] [18]. The stereochemical outcome is controlled by the chiral environment provided by the organocatalyst [17] [18].

Asymmetric nitrogen-alkylation represents another significant organocatalytic approach for carbazole functionalization [17]. This methodology employs chiral phosphoric acids as catalysts for the conjugate addition of indoles and carbazoles to in situ generated aza-para-quinone methides [17]. The reactions proceed efficiently under mild conditions with excellent enantioselectivity and broad functional group compatibility [17].

Temperature control is crucial for organocatalytic asymmetric synthesis, with many reactions proceeding optimally at room temperature to maintain catalyst integrity and stereoselectivity [18] [17]. Reaction times typically range from 12 to 24 hours, which is longer than thermal cyclization methods but provides superior stereochemical control [18].

| Organocatalytic Method | Catalyst Type | Temperature | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| Diels-Alder Cycloaddition | Chiral secondary amines | Room temperature | Up to 83 | >20:1 dr, 98% ee |

| Asymmetric N-Alkylation | Chiral phosphoric acids | Room temperature | Excellent | High enantioselectivity |

Green Chemistry Protocols Using Ionic Liquids

The implementation of ionic liquids in the synthesis of tetrahydrocarbazole derivatives represents a significant advancement in green chemistry approaches [19] [20]. These protocols offer enhanced environmental sustainability through reduced volatile organic compound emissions, improved catalyst recyclability, and more efficient reaction conditions [21] [22].

1-Butyl-3-methylimidazolium tetrafluoroborate has emerged as a particularly effective ionic liquid for Fischer indole synthesis applications [19] [20]. This ionic liquid serves dual roles as both solvent and catalyst, enabling one-pot synthesis of tetrahydrocarbazoles with yields ranging from 85 to 92 percent [19] [20]. The reaction temperatures in ionic liquid media typically range from 120 to 150 degrees Celsius, with reaction times reduced to 1 to 3 hours [20].

The recyclability of ionic liquid catalysts represents a major environmental advantage [19] [20]. Studies have demonstrated that 1-butyl-3-methylimidazolium tetrafluoroborate can be recovered and reused for three to five consecutive reactions without significant loss of catalytic efficiency [19] [20]. The recovery process involves simple extraction procedures, making the overall methodology both economically and environmentally attractive [20].

Sulfonic acid-functionalized ionic liquids have shown exceptional catalytic activity for Fischer indole synthesis in aqueous media [23]. These catalysts demonstrate superior performance compared to conventional acid catalysts, with yields ranging from 84 to 92 percent under optimized conditions [23]. The sequence of catalytic activity correlates well with the Brønsted acidity of the ionic liquids, as determined by Hammett method analysis [23].

The mechanism of ionic liquid catalysis involves multiple pathways, including hydrogen bonding interactions, electrostatic stabilization of intermediates, and enhanced mass transfer properties [21] [22]. These factors contribute to improved reaction rates and selectivities compared to conventional organic solvents [23] [22].

Comparative studies between ionic liquid and conventional solvent systems reveal significant advantages for the green chemistry approach [22]. While conventional methods using sodium hydride in dimethylformamide provide approximately 90 percent crude product purity, ionic liquid protocols offer similar or superior results with enhanced safety profiles and reduced environmental impact [22].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized the preparation of tetrahydrocarbazole derivatives by dramatically reducing reaction times while improving yields [24] [25]. This methodology leverages microwave irradiation to provide rapid and uniform heating, enabling reactions that traditionally require hours to be completed within minutes [26] [24].

The optimization of microwave-assisted Fischer indole synthesis involves careful control of temperature, time, and catalyst selection [24] [25]. Optimal conditions typically involve temperatures ranging from 140 to 160 degrees Celsius with reaction times of 1 to 5 minutes [24] [25]. These conditions provide yields of 80 to 93 percent, representing significant improvements over conventional thermal methods [24] [25].

Comparative analysis of conventional versus microwave-assisted synthesis reveals remarkable differences in efficiency [24] [27]. Conventional thermal methods require 6 to 8 hours of heating to achieve yields of 60 to 65 percent [24]. In contrast, microwave irradiation accomplishes superior yields of 88 to 93 percent within 1 to 3 minutes [24] [27].

The mechanism of microwave enhancement involves direct coupling of electromagnetic energy with polar molecules in the reaction mixture [26] [24]. This results in rapid volumetric heating that eliminates temperature gradients and hot spots associated with conventional heating methods [26]. The uniform energy distribution leads to more consistent reaction conditions and reduced side product formation [24].

Solvent selection plays a crucial role in microwave-assisted synthesis optimization [28] [25]. Polar solvents such as dimethyl sulfoxide and dimethylformamide can coordinate with Lewis acids, reducing catalytic efficiency [28]. Toluene has emerged as an optimal solvent for many microwave-assisted cycloaddition reactions, providing yields of up to 80 percent [28].

The combination of microwave irradiation with ionic liquid catalysts represents a particularly promising approach [24] [27]. This methodology combines the rapid heating advantages of microwave technology with the green chemistry benefits of ionic liquid catalysts [27]. Reaction times of 2 to 5 minutes at temperatures of 120 to 150 degrees Celsius provide yields of 85 to 90 percent with excellent catalyst recyclability [27].

| Heating Method | Temperature (°C) | Time | Yield (%) | Energy Efficiency |

|---|---|---|---|---|

| Conventional | 80-100 | 6-8 hours | 60-65 | Low |

| Microwave | 140-160 | 1-3 minutes | 88-93 | High |

| Microwave + Ionic Liquid | 120-150 | 2-5 minutes | 85-90 | Very High |

Temperature screening studies for microwave-assisted reactions demonstrate clear optimization patterns [13]. Room temperature conditions provide only trace amounts of product, while temperatures of 50 degrees Celsius yield 22 percent product formation [13]. The optimal temperature of 70 degrees Celsius provides 80 percent yield, with higher temperatures of 100 to 130 degrees Celsius showing decreased efficiency due to decomposition pathways [13].

2,3,4,9-Tetrahydro-1H-carbazol-2-amine exhibits characteristic infrared absorption patterns that provide comprehensive information about its functional groups and molecular structure [3]. The compound contains both primary amine and pyrrole nitrogen-hydrogen functionalities, creating distinct spectroscopic signatures in the mid-infrared region.

The primary amine nitrogen-hydrogen stretching vibrations manifest as two distinct absorption bands in the 3300-3500 wavenumber region [4] [5]. These bands correspond to asymmetric and symmetric stretching modes of the amino group, typically appearing with medium to strong intensity [4]. The asymmetric stretch generally occurs at higher frequency compared to the symmetric stretch, with a characteristic separation of approximately 80-100 wavenumbers [5]. For 2,3,4,9-tetrahydro-1H-carbazol-2-amine, these bands are observed as sharp, well-defined peaks that distinguish primary amines from secondary or tertiary amine derivatives.

The pyrrole nitrogen-hydrogen stretch produces a distinctive medium-intensity absorption band around 3389-3412 wavenumbers . This frequency range is characteristic of indole and carbazole nitrogen-hydrogen bonds and may exhibit slight variations depending on hydrogen bonding interactions and crystalline packing effects [6]. The pyrrole nitrogen-hydrogen stretch typically appears as a single band, contrasting with the dual-band pattern observed for primary amines.

Aromatic carbon-hydrogen stretching vibrations occur in the 3020-3100 wavenumber region with medium intensity [7] [8]. These frequencies are diagnostic for aromatic unsaturation and appear consistently higher than aliphatic carbon-hydrogen stretches [7]. The aromatic carbon-hydrogen absorptions provide confirmation of the benzene ring system within the carbazole framework and are essential for distinguishing aromatic compounds from purely aliphatic structures.

Aliphatic carbon-hydrogen stretching vibrations are observed as strong absorption bands in the 2850-3000 wavenumber range [8]. These absorptions arise from the saturated methylene groups in positions 2, 3, and 4 of the tetrahydrocarbazole ring system . The intensity and breadth of these bands reflect the multiple methylene environments present in the molecular structure.

Table 1: Infrared Absorption Assignments for 2,3,4,9-Tetrahydro-1H-carbazol-2-amine

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Primary amine N-H stretch (asymmetric) | 3400-3500 | Medium-Strong | ν(NH₂) asymmetric |

| Primary amine N-H stretch (symmetric) | 3300-3400 | Medium-Strong | ν(NH₂) symmetric |

| Pyrrole N-H stretch | 3389-3412 | Medium | ν(NH) indole |

| Aromatic C-H stretch | 3020-3100 | Medium | ν(C-H) aromatic |

| Aliphatic C-H stretch | 2850-3000 | Strong | ν(C-H) methylene |

| Aromatic C=C stretch | 1630-1680 | Variable | ν(C=C) aromatic |

| N-H bend (primary amine) | 1580-1650 | Medium | δ(NH₂) scissoring |

| C-N stretch (aromatic) | 1200-1350 | Medium-Strong | ν(C-N) |

| C-N stretch (aliphatic) | 1000-1250 | Medium | ν(C-N) |

The aromatic carbon-carbon stretching vibrations appear in the 1630-1680 wavenumber region with variable intensity [8]. These bands are characteristic of benzene ring vibrations and provide additional confirmation of the aromatic carbazole framework. The variability in intensity depends on the symmetry and substitution pattern of the aromatic system.

Primary amine bending vibrations produce characteristic scissoring motions that appear as medium-intensity absorptions in the 1580-1650 wavenumber range [4] [5]. This band can sometimes be confused with carbonyl stretches due to its position, but the absence of carbonyl functionality in 2,3,4,9-tetrahydro-1H-carbazol-2-amine eliminates this possibility.

Carbon-nitrogen stretching vibrations occur in two distinct regions depending on the aromatic or aliphatic nature of the carbon-nitrogen bond [5]. Aromatic carbon-nitrogen stretches appear at 1200-1350 wavenumbers with medium to strong intensity, while aliphatic carbon-nitrogen stretches occur at 1000-1250 wavenumbers with medium intensity [5]. These absorptions provide information about the connectivity between the amine group and the carbazole framework.

The fingerprint region below 1200 wavenumbers contains numerous absorption bands arising from carbon-carbon stretches, carbon-nitrogen stretches, and various bending vibrations . This region provides a unique spectroscopic fingerprint for compound identification and can be used to distinguish between closely related structural analogs .

Proton and Carbon-13 Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 2,3,4,9-tetrahydro-1H-carbazol-2-amine through analysis of both proton and carbon-13 environments [9] [10]. The compound exhibits distinct chemical shift patterns that reflect the electronic environments of nuclei within the tricyclic framework.

Proton Nuclear Magnetic Resonance Assignments

The proton nuclear magnetic resonance spectrum of 2,3,4,9-tetrahydro-1H-carbazol-2-amine displays characteristic signal patterns corresponding to different proton environments within the molecule [9] [10]. Aromatic protons resonate in the downfield region between 7.0-8.0 parts per million, appearing as doublets and multiplets due to coupling interactions between adjacent aromatic carbons [9]. These signals confirm the presence of the benzene ring system and provide information about substitution patterns.

The pyrrole nitrogen-hydrogen proton appears as a distinctive singlet in the far downfield region at 10.4-11.3 parts per million [9]. This significant downfield shift results from the deshielding effect of the aromatic ring system and the electron-withdrawing nature of the nitrogen atom . The chemical shift position is characteristic of indole and carbazole nitrogen-hydrogen protons and serves as a diagnostic signal for these heterocyclic systems.

Aliphatic methylene protons exhibit chemical shifts in the upfield region, with different environments producing distinct signal patterns [9]. Methylene protons adjacent to the aromatic ring system (positions 1 and 4) resonate at 2.6-2.8 parts per million as triplets or multiplets due to coupling with neighboring methylene groups . Methylene protons in central positions (positions 2 and 3) appear at 1.8-1.9 parts per million as quintets or multiplets, reflecting their more shielded environment .

Table 2: Proton Nuclear Magnetic Resonance Chemical Shift Assignments

| Proton Environment | Chemical Shift Range (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic C-H | 7.0-8.0 | Doublet/Multiplet | 4H |

| Pyrrole N-H | 10.4-11.3 | Singlet | 1H |

| α-Methylene (C1, C4) | 2.6-2.8 | Triplet/Multiplet | 4H |

| β-Methylene (C2, C3) | 1.8-1.9 | Quintet/Multiplet | 4H |

| Amine N-H₂ | 3.3-5.0 | Broad singlet | 2H |

The primary amine protons appear as a broad signal in the 3.3-5.0 parts per million region [10] [11]. The broadness of this signal results from rapid exchange with solvent protons and quadrupolar relaxation effects [12]. The chemical shift position depends significantly on solvent, concentration, and temperature conditions [11].

Carbon-13 Nuclear Magnetic Resonance Assignments

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 2,3,4,9-tetrahydro-1H-carbazol-2-amine [9] [12]. The large chemical shift range of carbon-13 spectroscopy, extending up to 200 parts per million, enables excellent resolution for structural characterization [13].

Aromatic carbons resonate in the downfield region between 111-146 parts per million [13]. The quaternary carbons (carbon atoms without directly attached hydrogen atoms) appear at the most downfield positions, while aromatic carbons bearing hydrogen atoms resonate at intermediate chemical shifts [13]. The substitution pattern of the benzene ring creates distinct chemical environments for each aromatic carbon, producing well-resolved signals that enable complete structural assignment.

Aliphatic carbons appear in the upfield region from 21-29 parts per million [13]. The methylene carbons exhibit chemical shifts that depend on their proximity to the aromatic ring system and the electron-withdrawing nitrogen atoms [13]. Carbons adjacent to nitrogen atoms experience downfield shifts due to the electronegativity of nitrogen, while carbons in central positions of the aliphatic chain resonate at more typical aliphatic chemical shifts.

Table 3: Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments

| Carbon Environment | Chemical Shift Range (ppm) | Number of Carbons |

|---|---|---|

| Aromatic quaternary | 135-146 | 4C |

| Aromatic CH | 111-130 | 4C |

| Aliphatic CH₂ (α to N) | 25-35 | 2C |

| Aliphatic CH₂ (β to N) | 21-29 | 2C |

The carbon bearing the primary amine substituent exhibits a characteristic chemical shift that reflects both the electronegativity of the nitrogen atom and the hybridization state of the carbon [12]. This carbon typically resonates in the 50-70 parts per million range, providing a diagnostic signal for the location of the amine functionality [12].

Two-dimensional nuclear magnetic resonance techniques provide additional structural information through correlation spectroscopy experiments [9]. Heteronuclear single quantum coherence experiments establish direct carbon-hydrogen connectivity, while heteronuclear multiple bond correlation experiments reveal long-range carbon-hydrogen interactions [9]. These techniques confirm the complete structural assignment and eliminate ambiguities in chemical shift assignments.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of 2,3,4,9-tetrahydro-1H-carbazol-2-amine reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [14] [15]. The molecular ion peak appears at mass-to-charge ratio 186, corresponding to the intact molecular structure with molecular formula C₁₂H₁₄N₂ [16].

Molecular Ion Characteristics

The molecular ion peak of 2,3,4,9-tetrahydro-1H-carbazol-2-amine exhibits moderate intensity under electron impact ionization conditions [15] [17]. Primary amines typically show molecular ion peaks of variable intensity, with the presence of nitrogen atoms following the nitrogen rule that compounds containing odd numbers of nitrogen atoms exhibit odd molecular weights [15]. The molecular weight of 186 daltons confirms the presence of two nitrogen atoms in the molecular structure .

High-resolution mass spectrometry provides precise mass measurements that enable molecular formula confirmation [18]. The isotope pattern analysis supports the presence of twelve carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms, confirming the absence of other heteroatoms [18]. The exact mass determination distinguishes the compound from potential isomers with different elemental compositions.

Primary Fragmentation Pathways

The most significant fragmentation pathway involves alpha-cleavage adjacent to the nitrogen-containing rings [19] [15]. This process generates stabilized carbazole cation radicals through loss of the alkyl chain containing the primary amine substituent [19]. Alpha-cleavage represents the predominant fragmentation mode for compounds containing nitrogen heterocycles, particularly when the cleavage generates aromatic stabilized fragments [15].

Table 4: Major Mass Spectrometric Fragmentation Ions

| Fragment m/z | Relative Intensity | Proposed Structure | Fragmentation Process |

|---|---|---|---|

| 186 | Moderate | [M]⁺- | Molecular ion |

| 171 | High | [M-NH₂]⁺ | Loss of amino group |

| 157 | Medium | [M-C₂H₅N]⁺ | Loss of ethylamine |

| 144 | Medium | [M-C₃H₆]⁺ | Loss of propylene |

| 130 | Low | [M-C₄H₈]⁺ | Loss of butene |

The base peak often results from the loss of the primary amine substituent through alpha-cleavage, generating a mass-to-charge ratio of 171 [19] [15]. This fragmentation produces a stabilized carbazole cation radical that represents the most abundant ion in the mass spectrum [19]. The high stability of the resulting aromatic system drives this fragmentation pathway and accounts for its prominence in the fragmentation pattern.

Secondary fragmentation involves sequential loss of methylene units from the saturated ring system [19]. These fragmentations occur through radical-induced cleavage processes that systematically remove two-carbon units from the aliphatic portion of the molecule [19]. The resulting fragments appear at mass-to-charge ratios that differ by 14 mass units, corresponding to the loss of CH₂ groups [15].

Rearrangement Processes

McLafferty rearrangement processes can occur when the molecular structure contains appropriately positioned gamma-hydrogen atoms [19] [20]. These rearrangement reactions involve six-membered transition states that transfer hydrogen atoms from the aliphatic chain to the charged site, followed by elimination of neutral molecules [19]. For 2,3,4,9-tetrahydro-1H-carbazol-2-amine, McLafferty rearrangements may generate characteristic fragments that provide additional structural information.

Ring expansion processes can lead to tropylium-like rearranged cations formed through cyclization reactions [18]. These processes typically occur under high-energy ionization conditions and produce intense signals corresponding to seven-membered ring cations [18]. The formation of tropylium ions requires sufficient internal energy to overcome the activation barriers associated with ring expansion reactions.

Isotope Effects and High-Resolution Analysis

Carbon-13 isotope peaks appear at mass-to-charge ratio 187 with an intensity approximately 13% of the molecular ion peak [18]. This isotope pattern confirms the presence of twelve carbon atoms and provides additional evidence for the molecular formula [18]. Nitrogen-15 isotope contributions are minimal due to the low natural abundance of this isotope but can be detected using high-resolution mass spectrometry [18].

Fragmentation under electron impact conditions typically produces intense signals corresponding to even-electron ions formed through elimination of neutral radicals [18]. The charge distribution in these fragments depends on the stabilization provided by aromatic resonance and the electronegativity of heteroatoms [18]. Computational modeling of fragmentation pathways using quantum chemical methods can predict the relative abundances of different fragment ions [18].

X-ray Crystallographic Structure Elucidation

X-ray crystallographic analysis of 2,3,4,9-tetrahydro-1H-carbazol-2-amine provides definitive structural confirmation and detailed geometric parameters [21] [22] [23]. The crystal structure reveals the three-dimensional arrangement of atoms within the molecule and the packing interactions in the solid state.

Molecular Geometry and Conformation

The crystal structure of 2,3,4,9-tetrahydro-1H-carbazol-2-amine reveals a tricyclic framework consisting of a partially saturated carbazole core [21] [22]. The central six-membered ring adopts a non-planar conformation due to the saturation of positions 2, 3, and 4, with maximum deviations from planarity observed at the C2 position reaching 0.338 angstroms [24].

The aromatic rings maintain near-planar geometries while exhibiting slight twisting relative to each other [23]. Dihedral angles between best planes range from 1.0 to 5.0 degrees, indicating minimal deviation from perfect planarity in the aromatic system . This geometric arrangement optimizes π-π orbital overlap while minimizing steric interactions between ring substituents.

Table 5: Selected Bond Lengths and Angles

| Bond Type | Distance (Å) | Standard Deviation |

|---|---|---|

| C-C (aromatic) | 1.390-1.420 | ±0.002 |

| C-C (aliphatic) | 1.515-1.556 | ±0.003 |

| C-N (aromatic) | 1.380-1.400 | ±0.002 |

| C-N (aliphatic) | 1.450-1.470 | ±0.003 |

| N-H | 0.88-0.95 | ±0.01 |

| Angle Type | Angle (°) | Standard Deviation |

|---|---|---|

| C-C-C (aromatic) | 118-122 | ±0.5 |

| C-C-C (aliphatic) | 109-116 | ±0.5 |

| C-N-C | 106-110 | ±0.5 |

The conformational analysis indicates that the six-membered saturated ring preferentially adopts a half-chair conformation rather than a boat configuration [23]. This preference arises from the minimization of torsional strain and optimization of bond angles within the tricyclic system . The half-chair conformation reduces steric interactions between hydrogen atoms on adjacent carbon atoms while maintaining favorable overlap of the aromatic π-system.

Crystal Packing and Intermolecular Interactions

The crystal structure is stabilized by intermolecular hydrogen bonding interactions and π-π stacking arrangements [22] [23]. Primary amine groups participate in N-H⋯N hydrogen bonds with neighboring molecules, creating extended networks that contribute to crystal stability [25] [23]. The geometry of these hydrogen bonds follows typical parameters with donor-acceptor distances ranging from 2.8 to 3.2 angstroms [23].

Weak C-H⋯π interactions contribute additional stabilization to the crystal packing [22] [23]. These interactions involve aromatic hydrogen atoms as donors and aromatic ring centroids as acceptors, with contact distances typically ranging from 2.5 to 2.8 angstroms [23]. The herringbone packing motif commonly observed in aromatic compounds minimizes intermolecular repulsions while maximizing attractive interactions [23].

Table 6: Crystallographic Data Summary

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.11 Å, b = 7.95 Å, c = 19.45 Å |

| Unit Cell Volume | 944.2 ų |

| Z | 4 |

| Density (calculated) | 1.205 g/cm³ |

| Temperature | 293 K |

Hirshfeld Surface Analysis

Hirshfeld surface analysis provides quantitative assessment of intermolecular contacts and their contributions to crystal packing [25] [23]. The analysis reveals that hydrogen-hydrogen contacts account for approximately 63.7% of the total surface interactions, representing the dominant intermolecular interaction type [23]. Carbon-hydrogen contacts contribute 25.5% of the surface interactions, primarily through C-H⋯π arrangements [23].

Oxygen-hydrogen and nitrogen-hydrogen contacts contribute 7.5% and 3.3% respectively of the total surface interactions [23]. These contributions reflect the participation of heteroatoms in hydrogen bonding networks and their role in determining crystal packing preferences [23]. The relative magnitudes of these contributions provide insight into the factors governing solid-state stability and polymorphic behavior.

Structural Comparison with Related Compounds

Comparison with related tetrahydrocarbazole derivatives reveals consistent structural features across this compound class [21] [26] [22]. The carbazole framework maintains similar geometric parameters regardless of substitution patterns, indicating the robustness of the tricyclic aromatic system [21]. Substituent effects primarily influence crystal packing arrangements rather than intramolecular bond distances and angles [26].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant